2-(2-Methoxyphenyl)-3-nitropyridine
Description
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3-nitropyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-11-7-3-2-5-9(11)12-10(14(15)16)6-4-8-13-12/h2-8H,1H3 |
InChI Key |
QYSZXRKXUCFOFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations
- Nitro Group Position : Moving the nitro group to the 5-position (e.g., 2-Methoxy-3-methyl-5-nitropyridine) redistributes electron density, altering reactivity in nucleophilic substitutions .
- Substituent Polarity: Fluorine in 2-(4-Fluorophenoxy)-3-nitropyridine increases electrophilicity at the pyridine ring, favoring reactions with nucleophiles .
Key Observations
Physicochemical and Crystallographic Properties
Table 3: Structural and Physical Data
Key Observations
Q & A
Q. What are the optimized synthetic protocols for preparing 2-(2-Methoxyphenyl)-3-nitropyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution. For example, 2-chloro-3-nitropyridine reacts with o-methoxyphenol in the presence of a base (e.g., NaOH) under heated conditions. Key parameters include:
Q. Table 1. Synthetic Conditions Comparison
| Reagents | Solvent System | Temperature | Time | Reference |
|---|---|---|---|---|
| o-Methoxyphenol + NaOH | THF/Water | 423–433 K | 4 h | |
| 4-Methoxyphenol + NaOH | Water/THF | 423–433 K | 5 h |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms methoxy/nitro group positions .
- X-ray Diffraction (XRD) : Resolves molecular geometry (e.g., dihedral angle of 86.63° between pyridine and benzene rings) and intermolecular interactions (C–H···O) in crystal packing .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₂H₁₀N₂O₄: MW 264.2 g/mol) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at room temperature to prevent nitro-group degradation .
- Handling : Use fume hoods, chemical-resistant gloves, and safety goggles. Avoid skin contact due to incomplete toxicity data .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy vs. nitro groups) influence the electronic structure and reactivity of nitropyridine derivatives?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution. For example, the nitro group at C3 creates electron deficiency, directing electrophilic attacks to C4/C6 .
- Experimental Validation : UV-Vis spectroscopy and cyclic voltammetry correlate computed HOMO-LUMO gaps with observed redox behavior .
Q. What crystallographic insights explain the solid-state packing and stability of this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in spectroscopic data or synthetic yields for nitropyridine analogs?
Methodological Answer:
Q. What mechanistic pathways explain side-product formation during nitropyridine synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
